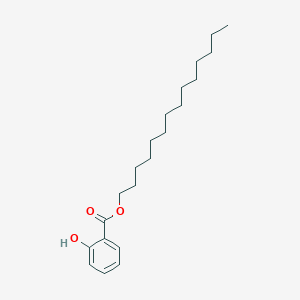

Myristyl salicylate

Übersicht

Beschreibung

Myristyl salicylate is an ester of salicylic acid and myristyl alcohol. It is a compound commonly used in cosmetic formulations due to its skin-conditioning properties. This compound is known for its ability to enhance the penetration of other active ingredients into the skin, making it a valuable component in various skincare products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Myristyl salicylate is typically synthesized through an esterification reaction between salicylic acid and myristyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Salicylic Acid+Myristyl Alcohol→Myristyl Salicylate+Water

The reaction mixture is heated to a temperature of around 150°C to 160°C for several hours to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. After the reaction, the product is subjected to purification steps, including distillation and filtration, to remove any impurities and obtain high-purity this compound.

Analyse Chemischer Reaktionen

Acid-Catalyzed Esterification

- Catalyst : Concentrated sulfuric acid (H₂SO₄) .

- Reaction Conditions : Reflux at 90–100°C for 5–6 hours .

- Yield : High efficiency due to acid catalysis, with purification via neutralization and vacuum distillation .

Brønsted Acidic Ionic Liquids (ILs)

- Catalyst : Brønsted acidic ILs (e.g., [Hmim][HSO₄]) .

- Reaction Conditions : Ambient temperature, 12–24 hours .

- Yield : Improved selectivity (82% yield) compared to traditional methods .

Industrial Alkylation

- Catalyst : Amberlyst 15 or Nafion-IO .

- Reaction Conditions : Elevated temperatures (150–200°C) with continuous stirring .

- Yield : Scalable for commercial production, with minimal impurities .

Comparison of Synthesis Methods

| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 90–100 | 5–6 hours | 85–90 | |

| Brønsted ILs | Ambient | 12–24 hours | 82 | |

| Amberlyst 15 | 150–200 | Variable | 90+ |

Hydrolysis Reactions

Myristyl salicylate undergoes hydrolysis under acidic or basic conditions, yielding salicylic acid and myristyl alcohol:

Acidic Hydrolysis

- Conditions : Dilute H₂SO₄, reflux at 100°C .

- Products : Salicylic acid (pKa ≈ 2.97) and myristyl alcohol .

Basic Hydrolysis

- Conditions : Aqueous NaOH (6M), boiling for 30 minutes .

- Products : Sodium salicylate (soluble) and myristyl alcohol .

Biological Hydrolysis

- Mechanism : Skin esterases cleave the ester bond, releasing salicylic acid for percutaneous absorption .

- Efficiency : 25–30% hydrolysis in human skin within 24 hours .

Hydrolysis Products

| Condition | Major Products | Reference |

|---|---|---|

| Acidic | Salicylic acid, myristyl alcohol | |

| Basic | Sodium salicylate, myristyl alcohol | |

| Biological | Salicylic acid (via esterases) |

Thermal Decomposition

This compound decomposes at high temperatures (>220°C), releasing salicylic acid and tetradecanol .

Reactivity with Strong Bases

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Moisturizing Agent

Myristyl salicylate is commonly used in cosmetic formulations due to its emollient properties. It enhances skin hydration by forming a barrier on the skin surface, which helps retain moisture. This property makes it a valuable ingredient in lotions, creams, and other skincare products.

Exfoliation and Skin Renewal

The compound is also noted for its ability to facilitate skin exfoliation. In combination with salicylic acid, it can enhance the penetration of active ingredients into the skin, promoting cell turnover and improving skin texture. This synergistic effect is particularly beneficial in acne treatment formulations where salicylic acid is employed for its keratolytic properties .

Table 1: Cosmetic Formulations Containing this compound

| Product Type | Concentration (%) | Purpose |

|---|---|---|

| Moisturizing Cream | 2-5 | Skin hydration |

| Exfoliating Lotion | 1-3 | Skin renewal |

| Sunscreen | 0.5-2 | Skin conditioning |

Pharmaceutical Applications

Topical Treatments

this compound is utilized in topical formulations aimed at treating various skin conditions. Its ability to enhance the absorption of other active ingredients makes it a suitable candidate for use in pain relief gels and ointments.

Pain Relief

In combination with other salicylates, this compound can be effective in formulations designed for pain relief. Studies indicate that esters of salicylic acid can penetrate the skin barrier effectively, allowing for localized treatment of conditions such as arthritis or muscle pain .

Safety and Efficacy Studies

Research has been conducted to evaluate the safety and efficacy of this compound in various applications. The Cosmetic Ingredient Review (CIR) has assessed the safety of salicylic acid and its derivatives, concluding that they are safe for use when formulated to avoid irritation . Additionally, this compound has not been reported as an ocular irritant .

Case Study: Dermal Penetration Enhancement

A study evaluated the dermal penetration of this compound in comparison with other salicylic esters. Results indicated that this compound facilitated significant absorption of active ingredients through the skin barrier, supporting its use in topical formulations aimed at enhancing therapeutic effects .

Wirkmechanismus

Myristyl salicylate exerts its effects primarily through its ability to enhance the penetration of other active ingredients into the skin. The ester group in this compound interacts with the lipid bilayer of the skin, increasing its permeability. This allows other active ingredients to penetrate deeper into the skin, enhancing their efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylhexyl salicylate: Another ester of salicylic acid used in sunscreens and skincare products.

Methyl salicylate:

Butyloctyl salicylate: Used as a skin-conditioning agent in cosmetics.

Uniqueness

Myristyl salicylate is unique due to its long myristyl chain, which provides excellent skin-conditioning properties and enhances the penetration of other active ingredients. This makes it particularly valuable in formulations where deep skin penetration is desired.

Biologische Aktivität

Myristyl salicylate, a derivative of salicylic acid, is used primarily in cosmetic formulations for its skin-conditioning properties. It exhibits various biological activities that are significant for dermatological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity assessments, and skin absorption characteristics.

Overview of this compound

This compound is an ester formed from myristyl alcohol and salicylic acid. It is commonly used in topical formulations due to its emollient properties and potential therapeutic effects against skin conditions.

1. Anti-inflammatory Properties

This compound has been noted for its anti-inflammatory effects, which are primarily attributed to the salicylic acid moiety. Salicylic acid is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins that mediate inflammation. This property makes this compound a candidate for treating inflammatory skin conditions such as psoriasis and eczema.

3. Antimicrobial Activity

Salicylic acid derivatives exhibit antimicrobial properties, particularly against acne-causing bacteria such as Propionibacterium acnes. This compound may similarly inhibit bacterial growth, contributing to its efficacy in acne treatment formulations.

Toxicity Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. A review of the literature indicates that while methyl salicylate can exhibit toxicity at high doses, this compound is generally considered safe for topical application .

Case Study: Toxicity Evaluation

A critical review highlighted that exposure to high doses of methyl salicylate led to reproductive toxicity in animal models at doses exceeding 500 mg/kg/d . However, this compound's lower systemic absorption suggests a reduced risk profile when used in cosmetic applications.

Research Findings

Numerous studies have investigated the biological activity of this compound and its relatives:

Eigenschaften

IUPAC Name |

tetradecyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-21(23)19-16-13-14-17-20(19)22/h13-14,16-17,22H,2-12,15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYFNVDTVZKNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173334 | |

| Record name | Myristyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19666-17-2 | |

| Record name | Myristyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7N453V88S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.